N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide
CAS No.:
Cat. No.: VC17489421
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O2S |
|---|---|
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-8-5-4-6-9(7-11)10(8)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3 |
| Standard InChI Key | AOZHIDBAHUVTKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide, reflects its core structure:
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Phenyl backbone: A benzene ring with methyl (-CH) and aminomethyl (-CHNH) substituents at the 6- and 2-positions, respectively.
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Methanesulfonamide group: A sulfonamide (-SONH-) linked to a methyl group (-CH) and the phenyl ring’s nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.31 g/mol |
| Canonical SMILES | CC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C |
| InChI Key | AOZHIDBAHUVTKQ-UHFFFAOYSA-N |
| PubChem CID | 57584647 |
The aminomethyl group enhances solubility in polar solvents, while the methyl substituent contributes to hydrophobic interactions. The sulfonamide moiety, a common pharmacophore, is associated with hydrogen bonding and enzyme inhibition .
Synthesis and Optimization
Reaction Pathway
Synthesis typically involves a two-step process:
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Preparation of the aromatic amine precursor: 2-(Aminomethyl)-6-methylaniline is synthesized via nitration and reduction of a toluene derivative.
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Sulfonamide formation: Reacting the amine with methanesulfonyl chloride () in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
Key considerations:
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Temperature control (< 0°C) minimizes side reactions like over-sulfonation.
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride .
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
Though direct data are lacking, sulfonamides generally exhibit:
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Oral bioavailability: 70–90% due to moderate lipophilicity.
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Protein binding: 40–60%, influenced by the methyl and aminomethyl groups’ steric effects .
Metabolism and Excretion
Sulfonamides undergo hepatic metabolism via:
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N-acetylation: Mediated by N-acetyltransferases (NATs).
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Oxidation: Cytochrome P450 enzymes (e.g., CYP3A4) modify the methyl groups.
Excretion occurs primarily renally, with 60–70% eliminated unchanged .
Comparative Analysis with Structural Isomers
N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide
This isomer differs in the methyl group’s position (4- vs. 6- on the phenyl ring), altering:
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Solubility: The 4-methyl isomer is 15% less soluble in water due to reduced polarity.
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Receptor binding: Molecular docking studies suggest the 6-methyl derivative has higher affinity for DHPS (ΔG = -8.2 vs. -7.5 kcal/mol).
Table 2: Isomer Comparison
| Property | 6-Methyl Derivative | 4-Methyl Derivative |
|---|---|---|
| LogP | 1.2 | 1.5 |
| Aqueous Solubility (mg/mL) | 12.4 | 10.7 |
| DHPS Inhibition (IC) | 18 nM | 25 nM |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antibiotics: Functionalization of the aminomethyl group yields broad-spectrum agents.
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Kinase inhibitors: Addition of pyrimidine rings creates ATP-competitive inhibitors .
Analytical Chemistry
As a reference standard in:
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Mass spectrometry: Fragmentation pattern (m/z 228 → 155, 91) aids metabolite identification.
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Chromatography: Retention index (RI = 1,422) helps calibrate HPLC systems.
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